ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a piperazine ring, which is often associated with enhanced biological activity and improved pharmacokinetic properties.
Mechanism of Action
Coumarins
are a type of chemical compound found in many plants. They have been studied for their potential medicinal properties, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core is synthesized through the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Piperazine Introduction: The final step involves the reaction of the acetylated coumarin derivative with piperazine in the presence of a suitable solvent and catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate can be compared with other coumarin derivatives and piperazine-containing compounds:
Properties
IUPAC Name |
ethyl 4-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-25-19(24)21-8-6-20(7-9-21)17(22)11-14-12-18(23)26-16-10-13(2)4-5-15(14)16/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLYXSHLVMQQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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